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molecular formula C10H9NO2 B1590320 2-Methyl-1H-indole-6-carboxylic acid CAS No. 73177-33-0

2-Methyl-1H-indole-6-carboxylic acid

Cat. No. B1590320
M. Wt: 175.18 g/mol
InChI Key: DTOBYAWCBMAUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456167B2

Procedure details

Cyclohexanone (96 mL, 0.926 mol) was added to a stirred solution of methyl indole-6-carboxylic acid (50.0 g, 0.335 mol) in methanol (920 mL) at 22° C. Methanolic sodium methoxide (416 mL of 25% w/w, 1.82 mol) was added in portions over 10 minutes. The mixture was stirred at reflux for 18 hours, cooled to room temperature, concentrated, diluted with cold water, and acidified with 36% HCl solution. The resulting precipitate was collected by filtration, washed with cold water, and dried over phosphorous pentoxide (0.1 mm) to provide the title compound as a tan colored solid (80.9 g, 97.5% yield).
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
416 mL
Type
reactant
Reaction Step Two
Yield
97.5%

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[C:9]1[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][CH:14]=[C:13]([C:18]([OH:20])=[O:19])[CH:12]=2.C[O-].[Na+]>CO>[C:1]1([C:17]2[C:16]3[C:11](=[CH:12][C:13]([C:18]([OH:20])=[O:19])=[CH:14][CH:15]=3)[NH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
96 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
50 g
Type
reactant
Smiles
CC=1NC2=CC(=CC=C2C1)C(=O)O
Name
Quantity
920 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
416 mL
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with cold water
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorous pentoxide (0.1 mm)

Outcomes

Product
Name
Type
product
Smiles
C1(=CCCCC1)C1=CNC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 80.9 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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